2-[(3-Methylphenyl)sulfanyl]benzoic acid
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Overview
Description
2-[(3-Methylphenyl)sulfanyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a sulfanyl group attached to a 3-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)sulfanyl]benzoic acid typically involves the reaction of 3-methylthiophenol with 2-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the coupling of the two reactants through a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)sulfanyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-[(3-Methylphenyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid with a similar structure but different substituents, used as a non-steroidal anti-inflammatory drug.
Benzoic Acid Derivatives: Compounds with various substituents on the benzoic acid core, exhibiting different chemical and biological properties.
Uniqueness
2-[(3-Methylphenyl)sulfanyl]benzoic acid is unique due to the presence of the sulfanyl group attached to a 3-methylphenyl ring. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other benzoic acid derivatives .
Properties
CAS No. |
84964-59-0 |
---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C14H12O2S/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) |
InChI Key |
MACQTAIPPIPIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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